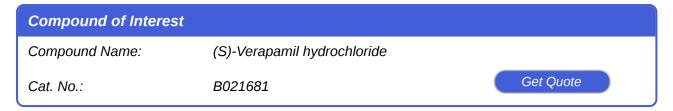


Comparative Guide: Cross-Reactivity of (S)-Verapamil Hydrochloride with Other Transporters

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of **(S)-Verapamil hydrochloride** with various drug transporters. The information presented herein is compiled from experimental data to assist researchers in understanding the interaction of this compound with key transporters, which is crucial for drug development and predicting potential drug-drug interactions.

Introduction

(S)-Verapamil, the levorotatory enantiomer of Verapamil, is a calcium channel blocker used in the management of cardiovascular disorders. Beyond its primary pharmacological activity, Verapamil and its enantiomers are known to interact with several ATP-binding cassette (ABC) and solute carrier (SLC) transporters. This interaction can significantly alter the pharmacokinetics and pharmacodynamics of co-administered drugs. This guide focuses on the cross-reactivity of the (S)-enantiomer with P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Organic Cation Transporters (OCTs).

Quantitative Comparison of Transporter Inhibition







The following table summarizes the available quantitative data on the inhibitory activity of (S)-Verapamil and racemic Verapamil against various transporters. It is important to note that IC50 and Ki values can vary between studies due to different experimental conditions, such as the cell lines, probe substrates, and assay methods used.



Transporter	Ligand	IC50 / Ki (μM)	Comments
P-glycoprotein (P-gp/ABCB1)	Racemic Verapamil	IC50: 3.9[1]	Studies suggest that (S)- and (R)- Verapamil are nearly equipotent in modulating P-gp, though some reports indicate minor stereoselectivity.[2]
(R)-Verapamil	EC50: 2.6 (not statistically significant vs. S-Verapamil)[2]		
(S)-Verapamil	EC50: 2.9 (not statistically significant vs. R-Verapamil)[2]	_	
Multidrug Resistance- Associated Protein 1 (MRP1/ABCC1)	Racemic Verapamil	Ki: 1.2 (in the presence of 1 mM GSH)[3]	The enantiomers of Verapamil exhibit differential modulation of MRP1.
(S)-Verapamil	Stimulates glutathione transport, leading to apoptosis in MRP1-expressing cells.[4][5]	(S)-Verapamil's effect is antagonized by (R)-Verapamil.	
(R)-Verapamil	Acts as an inhibitor of MRP1-mediated transport of other substrates.[4][5]		_
Breast Cancer Resistance Protein (BCRP/ABCG2)	Racemic Verapamil	No significant transport of racemic Verapamil was detected in BCRP-overexpressing cells.	Verapamil is generally considered a weak or non-inhibitor of BCRP.



Organic Cation Transporter (from opossum kidney cells)	(S)-(-)-Verapamil	IC50: 0.4 ± 0.04	(S)-Verapamil is a significantly more potent inhibitor than (R)-Verapamil.
(R)-(+)-Verapamil	IC50: 7 ± 2		
Organic Cation Transporter 2 (OCT2)	Racemic Verapamil	Known to be an inhibitor.[7][8]	Specific IC50 for (S)- Verapamil not found, but racemic verapamil is a known inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for assessing the interaction of compounds with key transporters.

P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

This assay is a common method to assess P-gp function by measuring the intracellular accumulation of the fluorescent substrate Calcein.

Materials:

- P-gp overexpressing cells (e.g., MDCKII-MDR1) and parental cells.
- · Calcein-AM (acetoxymethyl ester).
- (S)-Verapamil hydrochloride and a positive control inhibitor (e.g., Verapamil).
- Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).
- 96-well black, clear-bottom plates.
- Fluorescence plate reader.

Procedure:



- Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate and culture overnight.
- Compound Incubation: Wash the cells with assay buffer. Add varying concentrations of (S)-Verapamil hydrochloride to the wells. Include wells with a positive control and a vehicle control. Incubate for 20-30 minutes at 37°C.
- Substrate Addition: Add Calcein-AM to all wells at a final concentration of approximately $0.25\text{-}1~\mu\text{M}.$
- Incubation: Incubate the plate for an additional 30-60 minutes at 37°C, protected from light.
- Fluorescence Measurement: Wash the cells with ice-cold assay buffer. Measure the
 intracellular fluorescence using a plate reader with excitation and emission wavelengths of
 approximately 485 nm and 520 nm, respectively.
- Data Analysis: Calculate the percent inhibition of P-gp activity by comparing the fluorescence in the presence of the test compound to the controls.

MRP1-Mediated Vesicular Transport Assay

This assay utilizes inside-out membrane vesicles from cells overexpressing MRP1 to measure the transport of a substrate.

Materials:

- MRP1-overexpressing and control membrane vesicles.
- Radiolabeled or fluorescent MRP1 substrate (e.g., [3H]-LTC4 or a fluorescent glutathione conjugate).
- (S)-Verapamil hydrochloride.
- Assay buffer containing ATP and an ATP-regenerating system.
- Reaction quenching solution (ice-cold buffer).
- Filter plates and vacuum manifold.



Scintillation counter or fluorescence detector.

Procedure:

- Vesicle Preparation: Thaw the membrane vesicles on ice.
- Reaction Mixture: Prepare a reaction mixture containing the assay buffer, ATP, ATPregenerating system, and the MRP1 substrate.
- Inhibition Assessment: Add varying concentrations of (S)-Verapamil hydrochloride to the reaction mixture.
- Initiate Transport: Add the membrane vesicles to the reaction mixture to start the transport reaction. Incubate at 37°C for a defined period (e.g., 5-10 minutes).
- Stop Reaction and Filtration: Stop the reaction by adding ice-cold quenching solution.
 Rapidly filter the mixture through a filter plate to separate the vesicles from the assay medium.
- Washing: Wash the filters with ice-cold buffer to remove non-transported substrate.
- Quantification: Measure the amount of substrate trapped within the vesicles using a scintillation counter or fluorescence detector.
- Data Analysis: Determine the rate of transport and calculate the inhibitory effect of (S)-Verapamil hydrochloride.

Organic Cation Transporter (OCT) Inhibition Assay

This cell-based assay measures the uptake of a specific OCT substrate in the presence of an inhibitor.

Materials:

- Cells overexpressing a specific OCT (e.g., HEK293-OCT2) and parental cells.
- Radiolabeled OCT substrate (e.g., [14C]-Metformin or [3H]-MPP+).



- (S)-Verapamil hydrochloride.
- Uptake buffer (e.g., HBSS).
- · Cell lysis buffer.
- Scintillation counter.

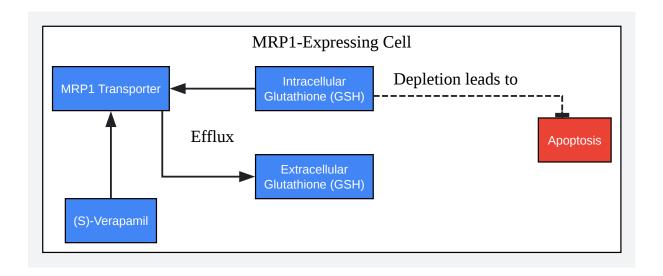
Procedure:

- Cell Seeding: Seed the OCT-expressing and parental cells in multi-well plates.
- Pre-incubation with Inhibitor: Wash the cells with uptake buffer and pre-incubate with various concentrations of (S)-Verapamil hydrochloride for 10-20 minutes at 37°C.
- Initiate Uptake: Add the radiolabeled OCT substrate to the wells to start the uptake.
- Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate
 of uptake.
- Stop Uptake: Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
- Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
- Data Analysis: Normalize the radioactivity to the protein content in each well. Calculate the percentage of inhibition of substrate uptake by **(S)-Verapamil hydrochloride**.

Signaling Pathways and Experimental Workflows

The interaction of (S)-Verapamil with transporters can modulate cellular signaling pathways. The following diagrams illustrate a key pathway affected by Verapamil's interaction with MRP1 and a general workflow for transporter inhibition assays.



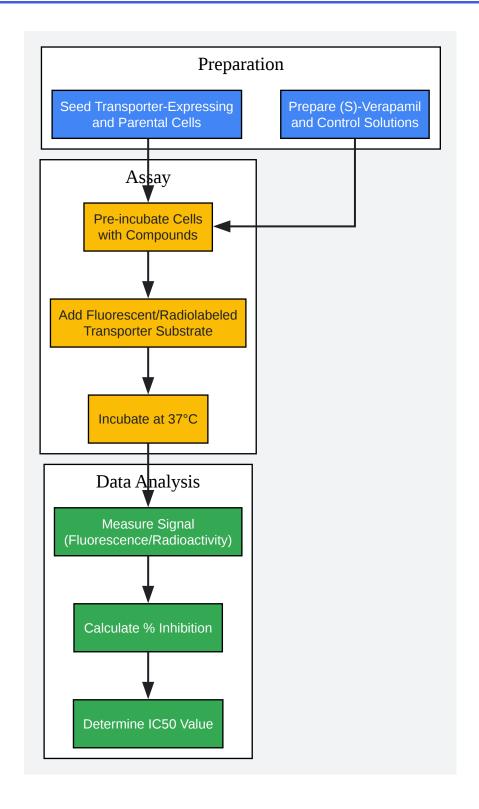


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MRP1-Mediated Apoptosis Pathway

This diagram illustrates how (S)-Verapamil can stimulate the efflux of intracellular glutathione (GSH) through the MRP1 transporter.[4][5][9] The resulting depletion of GSH can induce apoptosis in MRP1-expressing cancer cells.[5][9][10]





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General Workflow for Transporter Inhibition Assays

This diagram outlines the key steps involved in a typical in vitro transporter inhibition assay, from cell preparation to data analysis.



Conclusion

(S)-Verapamil hydrochloride exhibits significant and often stereoselective interactions with several key drug transporters. Its potent inhibition of certain organic cation transporters and differential modulation of MRP1 highlight the importance of considering enantiomer-specific effects in drug development. While its interaction with P-glycoprotein is well-documented, the precise stereoselectivity remains a subject of some debate. Its effect on BCRP appears to be minimal. The provided experimental protocols offer a starting point for researchers to further investigate these interactions. Understanding the cross-reactivity of (S)-Verapamil is essential for predicting and mitigating potential drug-drug interactions and for exploring its potential as a modulator of transporter activity in therapeutic contexts. Further research with standardized assays is needed to provide a more direct and comprehensive comparison of the inhibitory potency of (S)-Verapamil across a wider range of transporters.

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